molecular formula C29H33Cl2N3OS B12775096 3-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-4-phenyl-4-thiazolin-2-one dihydrochloride H2O CAS No. 109758-41-0

3-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-4-phenyl-4-thiazolin-2-one dihydrochloride H2O

Katalognummer: B12775096
CAS-Nummer: 109758-41-0
Molekulargewicht: 542.6 g/mol
InChI-Schlüssel: WYCBUFBYZSJKSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-4-phenyl-4-thiazolin-2-one dihydrochloride H2O is a complex organic compound with significant applications in various scientific fields. This compound features a unique structure that includes a piperazine ring, a thiazoline ring, and phenyl groups, making it a subject of interest in medicinal chemistry and pharmacology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-4-phenyl-4-thiazolin-2-one dihydrochloride H2O typically involves multiple steps, including the formation of the piperazine and thiazoline rings. The process often starts with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Common reagents used in these reactions include diphenylmethyl chloride, piperazine, and thiazoline derivatives. The reaction conditions usually involve controlled temperatures and the use of solvents like methanol or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions ensures high yield and purity. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the production process and ensure the consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-4-phenyl-4-thiazolin-2-one dihydrochloride H2O undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions may require catalysts or specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

3-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-4-phenyl-4-thiazolin-2-one dihydrochloride H2O has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-4-phenyl-4-thiazolin-2-one dihydrochloride H2O involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Used as a coupling agent in peptide synthesis.

    3-(4,5-dimethyl-1H-benzimidazol-2-yl)propylamine dihydrochloride hydrate: Studied for its biological activities and potential therapeutic applications.

Uniqueness

3-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-4-phenyl-4-thiazolin-2-one dihydrochloride H2O is unique due to its specific combination of structural features, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

109758-41-0

Molekularformel

C29H33Cl2N3OS

Molekulargewicht

542.6 g/mol

IUPAC-Name

3-[3-(4-benzhydrylpiperazin-1-yl)propyl]-4-phenyl-1,3-thiazol-2-one;dihydrochloride

InChI

InChI=1S/C29H31N3OS.2ClH/c33-29-32(27(23-34-29)24-11-4-1-5-12-24)18-10-17-30-19-21-31(22-20-30)28(25-13-6-2-7-14-25)26-15-8-3-9-16-26;;/h1-9,11-16,23,28H,10,17-22H2;2*1H

InChI-Schlüssel

WYCBUFBYZSJKSI-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1CCCN2C(=CSC2=O)C3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.